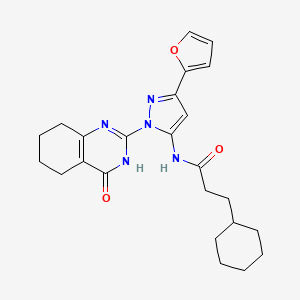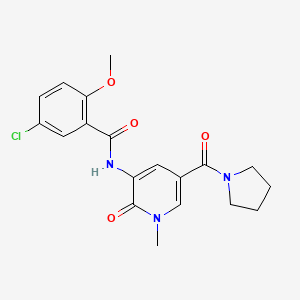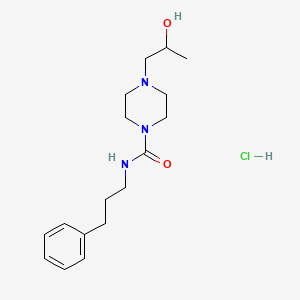
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide hydrochloride, commonly known as PHP or PHP-1, is a synthetic compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.91 g/mol. It has gained significant attention in the field of scientific research due to its potential applications in various areas such as neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of PHP is primarily attributed to its binding affinity towards the sigma-1 receptor. It has been shown to act as a potent and selective agonist of this receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. PHP has also been shown to modulate the activity of various ion channels and neurotransmitter systems, which further contributes to its pharmacological effects.
Biochemical and Physiological Effects:
PHP has been shown to exhibit various biochemical and physiological effects, primarily through its interaction with the sigma-1 receptor. It has been shown to modulate the activity of various ion channels and neurotransmitter systems, which further contributes to its pharmacological effects. PHP has also been shown to exhibit antipsychotic and anxiolytic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PHP for lab experiments is its high potency and selectivity towards the sigma-1 receptor. This makes it a valuable tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of PHP is its relatively low solubility in organic solvents, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of PHP, primarily in the areas of neuroscience and pharmacology. One of the most promising areas of research is the potential use of PHP as a therapeutic agent for various neuropsychiatric disorders such as schizophrenia and anxiety disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of PHP and its interaction with various ion channels and neurotransmitter systems. Finally, the development of more potent and selective analogs of PHP could lead to the discovery of new drugs with improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of PHP involves the reaction of 1-(3-phenylpropyl)piperazine with 2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of hydrochloric acid to obtain the final product in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
PHP has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of PHP is in the field of neuroscience, where it has been shown to act as a potent and selective agonist of the sigma-1 receptor. This receptor is involved in various physiological processes such as pain perception, memory, and mood regulation. PHP has also been shown to have potential applications in the field of pharmacology, where it has been shown to exhibit antipsychotic and anxiolytic effects.
Propiedades
IUPAC Name |
4-(2-hydroxypropyl)-N-(3-phenylpropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-15(21)14-19-10-12-20(13-11-19)17(22)18-9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,15,21H,5,8-14H2,1H3,(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBSLDALBQLZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
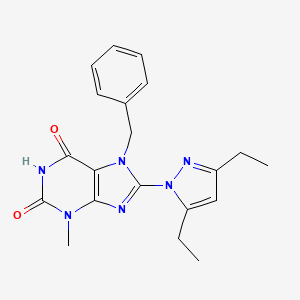


![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)

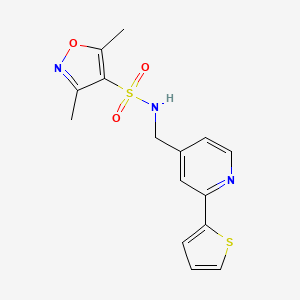

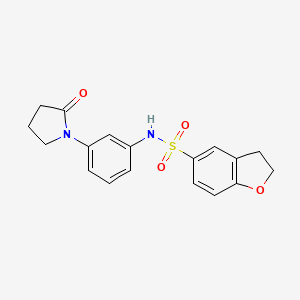
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2952387.png)
